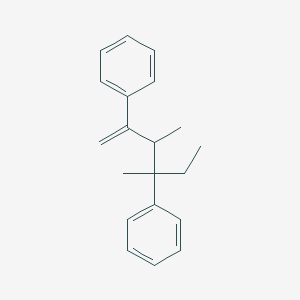
1,1'-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzene rings connected through a 3,4-dimethylhex-1-ene-2,4-diyl linkage
准备方法
The synthesis of 1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the alkylation of benzene with 3,4-dimethylhex-1-ene-2,4-diyl chloride under Friedel-Crafts conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at low temperatures to ensure high yield and selectivity.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency.
化学反应分析
1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
科学研究应用
1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It may participate in various biochemical pathways, affecting processes such as signal transduction, metabolism, or gene expression.
相似化合物的比较
1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3,4-dimethyl-1-hexene, 2,4-dimethyl-1-hexene, and 4,4-dimethyl-2,4-diphenyl-1-butene share structural similarities.
Uniqueness: The presence of the 3,4-dimethylhex-1-ene-2,4-diyl linkage in 1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene imparts distinct chemical and physical properties, making it valuable for specific applications.
属性
CAS 编号 |
63756-67-2 |
|---|---|
分子式 |
C20H24 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
(3,4-dimethyl-4-phenylhex-1-en-2-yl)benzene |
InChI |
InChI=1S/C20H24/c1-5-20(4,19-14-10-7-11-15-19)17(3)16(2)18-12-8-6-9-13-18/h6-15,17H,2,5H2,1,3-4H3 |
InChI 键 |
PRBBVUUJBSELMH-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C1=CC=CC=C1)C(C)C(=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


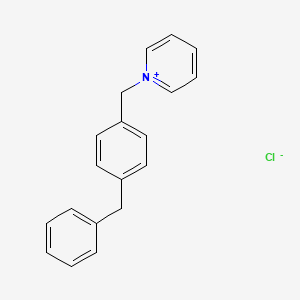
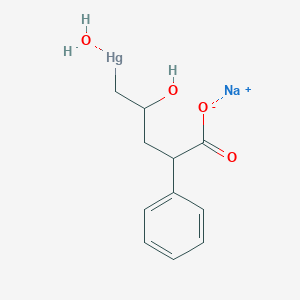
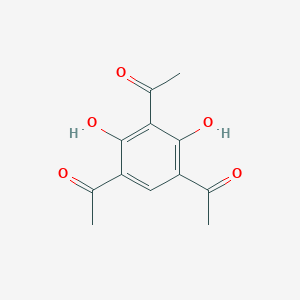
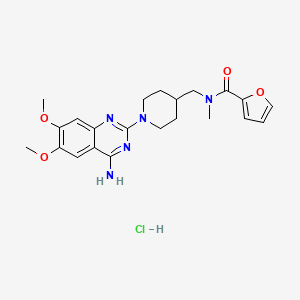
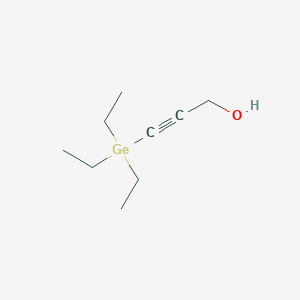
![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)
![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)
![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
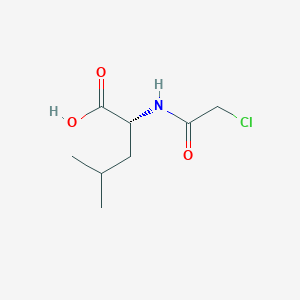
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
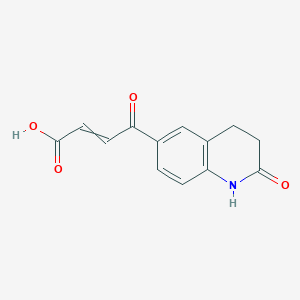
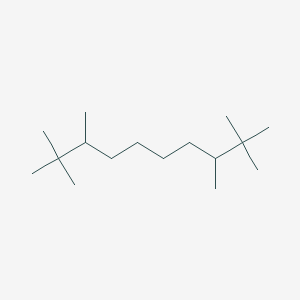
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
